molecular formula C8H8FN3 B1403647 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile CAS No. 1427195-26-3

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

Cat. No. B1403647
M. Wt: 165.17 g/mol
InChI Key: UPWCPAJBQKHINB-UHFFFAOYSA-N
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Description

“4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile” is a useful research chemical . It is a derivative of pyrimidine-5-carbonitrile, which has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .


Synthesis Analysis

A new series of pyrimidine-5-carbonitrile derivatives, including “4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile”, has been synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .


Molecular Structure Analysis

The molecular structure of “4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile” is represented by the InChI code: 1S/C8H8FN3/c1-8(2,9)7-6(3-10)4-11-5-12-7/h4-5H,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile” include a molecular weight of 165.17 . It is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Characterization : 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile derivatives are synthesized and characterized using spectroscopic methods. They demonstrate significant antimicrobial activity against various bacterial and fungal strains (Bhat & Begum, 2021).

Synthesis of Analogues and Derivatives

  • Trifluoromethylated Analogues : This compound is used in the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid. These derivatives are synthesized in both racemic and enantiopure forms, showing the versatility of the compound in synthetic organic chemistry (Sukach et al., 2015).

Biological Activities and Structural Analysis

  • Biological Activities and Crystal Structure : The compound's derivatives exhibit a range of biological activities. Crystallographic studies provide insights into their molecular structures, which is crucial for understanding their biological functions (Mo, Wen-yan, He, & Hong-wu, 2007).

Antibacterial Activity of Derivatives

  • Antibacterial Activity : Derivatives of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile are synthesized and evaluated for their antibacterial activity, demonstrating the compound's potential in developing new antibacterial agents (Rostamizadeh et al., 2013).

Fluorinated Pyrimidine Derivatives

  • Fluorinated Derivatives Synthesis : Fluorine-containing derivatives of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile are synthesized under thermal aqueous conditions. This showcases the compound's role in producing fluorinated pyrimidine derivatives, which are valuable in various chemical research areas (Sheibani, Saidi, & Saljooghi, 2008).

Safety And Hazards

The safety information for “4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile” includes the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-8(2,9)7-6(3-10)4-11-5-12-7/h4-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWCPAJBQKHINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=NC=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801221685
Record name 4-(1-Fluoro-1-methylethyl)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

CAS RN

1427195-26-3
Record name 4-(1-Fluoro-1-methylethyl)-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427195-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Fluoro-1-methylethyl)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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